METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE
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Overview
Description
METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a benzoate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding interactions. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
- METHYL 3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
- METHYL 3-AMINO-6-(3-PYRIDINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Uniqueness
METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE is unique due to the presence of the benzoate ester group, which can influence its solubility and bioavailability. The combination of the trifluoromethyl group and the amino group also enhances its potential biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-8-7-10(18(19,20)21)12-13(22)14(28-16(12)23-8)15(25)24-11-6-4-3-5-9(11)17(26)27-2/h3-7H,22H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBHZWOWMRZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3C(=O)OC)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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